3-(p-Fluorobenzoyloxy)tropane

Overview

Description

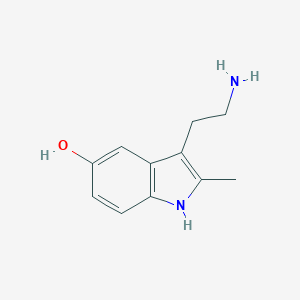

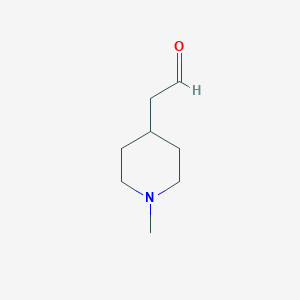

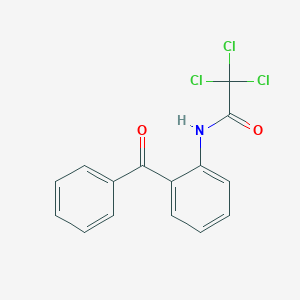

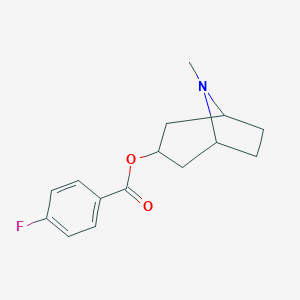

3-(p-Fluorobenzoyloxy)tropane, also known as 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 4-fluorobenzoate or 4-fluorotropacocaine, is a tropane derivative drug . It acts as a local anaesthetic, having around 30% the stimulant potency of cocaine but around the same potency as a local anaesthetic . It has been investigated as a potential radiolabelled agent for studying receptor binding, but was not adopted for this application .

Synthesis Analysis

The synthesis of tropane derivatives has been discussed in several studies . Tropane alkaloids are natural compounds best known for their occurrence, biosynthesis, and pharmacological properties in a subsection of the plant family Solanaceae .Molecular Structure Analysis

The molecular formula of 3-(p-Fluorobenzoyloxy)tropane is C15H18FNO2. Its molecular weight is 263.31 g/mol.Scientific Research Applications

Local Anesthetic

“3-(p-Fluorobenzoyloxy)tropane” acts as a local anesthetic . It has around 30% the stimulant potency of cocaine but around the same potency as a local anesthetic . This makes it a potential candidate for use in medical procedures that require local anesthesia.

Radiolabelled Agent for Studying Receptor Binding

The compound has been investigated as a potential radiolabelled agent for studying receptor binding . However, it was not adopted for this application . The use of radiolabelled agents is crucial in the study of receptor-ligand interactions in various fields of biomedical research.

Designer Drug Analogue of Cocaine

“3-(p-Fluorobenzoyloxy)tropane” has been used as a designer drug analogue of cocaine . It was first detected by the EMCDDA in 2008 , and subsequently sold as an ingredient of various “bath salt” powder products, usually mixed in combination with other stimulant drugs .

Metabolic Engineering of Tropane Alkaloids

The compound is a tropane alkaloid, and as such, it has been the subject of research in the field of metabolic engineering . Genetic transformation techniques can be used to manipulate the biosynthesis of tropane alkaloids, potentially leading to the production of new biologically active compounds .

Study of Defense Mechanisms in Plants

Tropane alkaloids, including “3-(p-Fluorobenzoyloxy)tropane”, are products of plant secondary metabolism and are thought to participate in defense mechanisms against diseases . Studying these compounds can provide insights into the ways plants protect themselves from pathogens.

Research into New Metabolic Pathways

The structural diversity of tropane alkaloids, including “3-(p-Fluorobenzoyloxy)tropane”, suggests that they could be functional in creating new metabolic pathways . This could lead to the development of new biological products .

Safety And Hazards

properties

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO2/c1-17-12-6-7-13(17)9-14(8-12)19-15(18)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDFSLSXLYAAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101023632 | |

| Record name | Benzoic acid, 4-fluoro-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(p-Fluorobenzoyloxy)tropane | |

CAS RN |

498558-69-3 | |

| Record name | Benzoic acid, 4-fluoro-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B41578.png)

![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine](/img/structure/B41580.png)

![(4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl) acetate](/img/structure/B41582.png)